molecular formula C₄₁H₆₁D₁₀N₃O₈ B1159281 Tildipirosin-d10 (90per cent)

Tildipirosin-d10 (90per cent)

Cat. No.: B1159281
M. Wt: 744.08
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Macrolide Class Chemistry and Structural Diversity

Macrolides are a class of compounds characterized by a large macrocyclic lactone ring, which is a cyclic ester, to which one or more deoxy sugars may be attached. wikipedia.org These compounds are part of the broader polyketide family of natural products. wikipedia.org The size of the macrolactone ring can vary, but antibiotic macrolides typically have 14-, 15-, or 16-membered rings. wikipedia.orgmdpi.com This structural feature is central to their chemical identity and biological function. researchgate.net

The diversity within the macrolide class is vast, with many members exhibiting a wide range of properties. wikipedia.org This diversity arises from variations in the lactone ring size, the type and number of sugar moieties attached, and various substitutions on the ring itself. mdpi.comresearchgate.net For instance, classical macrolides like erythromycin (B1671065) possess a 14- or 15-membered ring. researchgate.net The majority of macrolides are sourced from marine organisms such as sponges, fungi, and dinoflagellates. researchgate.netmdpi.com

Historical Context of Macrolide Discovery and Derivatization in Research

The history of macrolides in research began with the isolation of the first macrolide antibiotic, pikromycin, in 1950. bohrium.com This was soon followed by the discovery of erythromycin in 1952, isolated from Saccharopolyspora erythraea. mdpi.combohrium.com These initial discoveries spurred significant research efforts to prepare semi-synthetic analogues with improved properties. mdpi.com

The development of macrolides can be categorized into generations, each with distinct structural features. mdpi.com The first generation, including erythromycin, laid the groundwork. However, issues like poor stability and bioavailability led to the development of second-generation derivatives such as clarithromycin (B1669154) and azithromycin, which offered improved pharmacokinetic profiles. bohrium.comijcrt.org The emergence of antibiotic resistance prompted the creation of a third generation, the ketolides, like telithromycin, which were designed to be effective against some resistant strains. mdpi.combohrium.com More recently, a new chemical platform for the total synthesis of macrolides has been introduced, enabling the creation of diverse and novel compounds that were previously inaccessible through derivatization of natural products. acs.orgnih.gov

Role of Deuterated Analogues in Chemical and Biological Research

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are powerful tools in chemical and biological research. thalesnano.comontosight.ai This isotopic substitution does not significantly alter the chemical properties of the molecule but provides a means to track and differentiate it in complex systems. ontosight.aiwikipedia.org

Isotopic labeling is a fundamental technique for elucidating the mechanisms of chemical and biological reactions. numberanalytics.comias.ac.in By replacing hydrogen with deuterium, researchers can trace the path of molecules through intricate reaction pathways. thalesnano.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a C-D bond are slower. wikipedia.orgresearchgate.net This effect provides valuable insights into reaction kinetics and helps to identify rate-determining steps. symeres.com

The use of deuterium labeling allows for the investigation of reaction intermediates and the differentiation between various potential reaction pathways. numberanalytics.com This method is considered less invasive than introducing a substituent group, which could potentially alter the reaction mechanism itself. ias.ac.in In pharmaceutical research, isotopic labeling is crucial for understanding drug mechanisms at a molecular level. musechem.com

Deuterated compounds are widely used as internal standards in analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. thalesnano.comclearsynth.com In quantitative analysis, an internal standard is a compound of known concentration added to an unknown sample to facilitate the accurate determination of the analyte's concentration. clearsynth.com

Deuterated analogues are ideal internal standards because they are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium. ontosight.ai This mass difference allows for easy differentiation by the mass spectrometer. ontosight.ai The use of a deuterated internal standard helps to compensate for variations in sample preparation and instrument response, thereby increasing the precision and accuracy of the measurement. clearsynth.com This is particularly important in complex matrices like biological fluids or environmental samples where other compounds can interfere with the analysis. clearsynth.comtandfonline.comnih.gov For highly deuterated compounds, Deuterium NMR (D-NMR) can be a useful alternative to conventional Proton NMR for structure verification and determining the degree of deuterium enrichment. sigmaaldrich.com

Properties

Molecular Formula

C₄₁H₆₁D₁₀N₃O₈

Molecular Weight

744.08

Synonyms

20-Deoxo-23-deoxy-5-O-[3,6-dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]-20,23-di-1-piperidinyltylonolide-d10; 

Origin of Product

United States

Chemical Structure and Derivation of Tildipirosin

Parent Compound: Tylosin (B1662201) and its Macrolactone Ring Structure

Tildipirosin (B1682375) is a semi-synthetic derivative of Tylosin, a macrolide antibiotic produced through the fermentation of Streptomyces fradiae. wikipedia.org The foundational structure of Tylosin is its 16-membered macrolactone ring, a complex polyketide core. nih.govnih.govresearchgate.net This macrocycle, known as tylonolide, is a defining feature that is retained in its derivatives, including Tildipirosin. nih.govresearchgate.net Tylosin itself is a mixture of four related compounds, with Tylosin A being the primary component, constituting approximately 90% of the mixture. wikipedia.org Attached to the tylonolide ring in Tylosin A are three sugars: D-mycaminose, D-mycarose, and L-mycinose. nih.govresearchgate.net The arrangement of these sugars and the core macrolactone structure are pivotal to its biological activity, which involves binding to the 50S subunit of the bacterial ribosome to inhibit protein synthesis. wikipedia.orgnih.gov

Semisynthetic Modifications Leading to Tildipirosin

The development of Tildipirosin from Tylosin involves targeted chemical alterations designed to enhance its properties. bioaustralis.comresearchgate.net Tildipirosin is specifically identified as 20,23-dipiperidinyl-mycaminosyl-tylonolide. nih.govnih.govmdpi.com The synthesis is a multi-step process that begins with a Tylosin derivative. A key part of the modification involves the removal of the mycarose (B1676882) sugar and subsequent functionalization of the macrolactone ring. nih.gov

The most significant modifications that distinguish Tildipirosin from its parent compound occur at the C-20 and C-23 positions of the macrolactone ring. nih.gov Through a series of synthetic steps, two piperidine (B6355638) rings are introduced at these specific locations. nih.govresearchgate.netnih.gov This is a stark contrast to Tylosin, where the C-23 position is attached to the mycinose (B1239270) sugar. nih.gov These substitutions create a novel tribasic macrolide, a feature that fundamentally alters its chemical and pharmacological profile. researchgate.netbioaustralis.com

Table 1: Comparison of Substituents on the Macrolactone Ring

CompoundC-5 SubstituentC-20 SubstituentC-23 Substituent
Tylosin Mycaminose (B1220238)Varies (part of macrolactone)Mycinose (via Mycarose)
Tilmicosin (B555) MycaminoseDimethylpiperidineMycinose
Tildipirosin MycaminosePiperidinePiperidine

This table illustrates the key structural differences between Tylosin and its semi-synthetic derivatives, Tildipirosin and Tilmicosin, at specific positions on the macrolactone ring.

The addition of the two piperidine moieties has a profound impact on the molecular characteristics of Tildipirosin. The introduction of these nitrogen-containing rings results in a molecule with three basic centers—one on the mycaminose sugar and one on each of the two piperidine rings. researchgate.netbioaustralis.com This increased basicity is thought to contribute to a wider spectrum of activity compared to its predecessors. bioaustralis.com

Furthermore, the piperidine substituents alter how the molecule interacts with its target, the bacterial ribosome. Structural modeling and chemical footprinting studies have shown that while Tildipirosin binds to the same general macrolide site as Tylosin, the orientation of the piperidine groups creates unique interactions. researchgate.netnih.gov The 23-piperidine ring makes contact with residues on the wall of the ribosomal exit tunnel, while the 20-piperidine group is oriented directly into the tunnel's lumen. researchgate.netnih.gov This positioning is believed to physically interfere with the passage of newly synthesized peptides, enhancing its inhibitory effect on bacterial protein synthesis. nih.gov

Isotopic Labeling: Characterization of Tildipirosin-d10

Isotopically labeled compounds like Tildipirosin-d10 are crucial tools in research, particularly for pharmacokinetic studies where they serve as internal standards for quantification by mass spectrometry. The "-d10" designation indicates that ten hydrogen atoms (¹H) in the molecule have been replaced by their heavier isotope, deuterium (B1214612) (²H).

The precise locations for deuterium incorporation in Tildipirosin-d10 are chosen to ensure stability against isotopic exchange under physiological conditions. While specific literature detailing the exact synthesis and deuterium sites for Tildipirosin-d10 is not publicly available, labeling is typically targeted at C-H bonds that are not acidic and are less likely to participate in metabolic reactions. Potential sites could include the piperidine rings or specific, non-exchangeable positions on the macrolactone core.

The specified isotopic purity of 90% signifies that in the manufactured batch, 90% of the Tildipirosin molecules contain ten deuterium atoms. The remaining 10% consists of a mixture of other isotopic variants (isotopologues), potentially with fewer than ten deuterium atoms. This level of purity is determined using high-resolution mass spectrometry, which can distinguish between the mass of the unlabeled compound and its various deuterated forms. almacgroup.comalmacgroup.comresearchgate.net

Confirming the structural integrity of Tildipirosin-d10 and verifying the isotopic labeling is achieved through a combination of spectroscopic techniques.

Table 2: Spectroscopic Methods for Characterization of Tildipirosin-d10

TechniquePurposeExpected Observation
Mass Spectrometry (MS) Confirms the mass increase due to deuterium incorporation and determines isotopic purity.The molecular ion peak will be shifted by approximately 10 Da (mass difference between 10 ²H and 10 ¹H) compared to the unlabeled standard. The distribution of isotopologue peaks is used to calculate isotopic purity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the location of deuterium atoms and overall structural integrity.In ¹H NMR, signals corresponding to the deuterated positions will be absent or significantly diminished. In ²H NMR, signals will appear at the chemical shifts corresponding to the sites of deuterium incorporation. The rest of the ¹H and ¹³C NMR spectra should match that of the unlabeled Tildipirosin, confirming the core structure is unchanged. nih.gov

This interactive table outlines the key analytical methods used to validate the identity and purity of Tildipirosin-d10.

By comparing the spectra of the labeled compound to an unlabeled reference standard, analysts can confirm that the core chemical structure has not been altered during the labeling process and that the deuterium atoms are present in the expected number and locations. This rigorous confirmation ensures the reliability of Tildipirosin-d10 as an internal standard for analytical applications.

Molecular Mechanisms of Action of Tildipirosin

Ribosomal Binding and Inhibition of Protein Synthesis

The primary antibacterial action of tildipirosin (B1682375) stems from its ability to disrupt the process of protein synthesis within bacterial cells. This is achieved through a highly specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. Like other macrolide antibiotics, tildipirosin is primarily bacteriostatic, meaning it inhibits the growth and replication of bacteria, although it can exhibit bactericidal (bacteria-killing) activity against certain pathogens. nih.govnih.govbiorxiv.org The effect of tildipirosin is generally time-dependent. nih.govnih.govbiorxiv.org

The bacterial ribosome is composed of two subunits, the 30S and the 50S subunit. Tildipirosin, like other macrolides, selectively binds to the 50S subunit of the bacterial ribosome. frontiersin.org This binding is highly specific, targeting the 23S ribosomal RNA (rRNA) component of the 50S subunit. researchgate.netnih.govnih.gov The main inhibitory contacts for macrolide antibiotics are located within the ribosomal tunnel at the 23S rRNA nucleotide A2058. nih.gov The high affinity of macrolides for bacterial ribosomes is a key factor in their broad-spectrum activity, as the ribosome is a highly conserved structure across many bacterial species.

By binding to the 23S rRNA within the 50S ribosomal subunit, tildipirosin effectively blocks the process of peptide chain elongation. nih.govnih.govbiorxiv.org This inhibition of essential protein biosynthesis is the core of its antimicrobial action. nih.govnih.govbiorxiv.orgmdpi.com The binding of tildipirosin within the ribosomal tunnel interferes with the passage of the nascent polypeptide chain, thereby halting protein synthesis. nih.gov

A study evaluating the efficacy of tildipirosin at inhibiting protein synthesis on the ribosome determined its 50% inhibitory concentration (IC50) to be 0.23 ± 0.01 μM. nih.govmdpi.com

Tildipirosin is a derivative of the natural macrolide tylosin (B1662201). mdpi.com A comparative analysis of tildipirosin with other veterinary macrolides such as tylosin, tilmicosin (B555), and tulathromycin reveals differences in their interactions within the common ribosomal binding site. nih.govmdpi.com While all these macrolides were found to be effective inhibitors of protein synthesis, their IC50 values showed slight variations. mdpi.com

Macrolide50% Inhibitory Concentration (IC50) (μM)
Tildipirosin0.23 ± 0.01
Tulathromycin0.26 ± 0.05
Tylosin0.31 ± 0.05
Tilmicosin0.36 ± 0.02

This table presents the 50% inhibitory concentrations (IC50) of tildipirosin and other veterinary macrolides, indicating their efficacy in inhibiting protein synthesis. mdpi.com

Mutations and methylations at key rRNA nucleotides have been shown to affect the binding of these macrolides differently, suggesting subtle variations in their binding modes. nih.govmdpi.com For instance, tylosin-like compounds are known to make additional interactions around nucleotide G748, a feature that can be influenced by structural modifications in derivative compounds like tildipirosin. nih.govmdpi.com

Influence of Physico-Chemical Properties on Cellular Uptake and Intracellular Concentration

The ability of an antibiotic to reach its intracellular target is as crucial as its interaction with that target. The physicochemical properties of tildipirosin play a significant role in its cellular uptake and the high intracellular concentrations it achieves, particularly in lung tissue.

A distinguishing feature of tildipirosin is its tri-basic character, resulting from three amine substituents on its macrocyclic lactone ring. nih.govbiorxiv.org This polycationic nature is thought to contribute to its long duration of action. nih.govbiorxiv.org The in vitro activity of tildipirosin has been shown to be markedly influenced by the pH of the culture media. nih.gov Studies on Actinobacillus pleuropneumoniae demonstrated that supplementary buffering of standard culture media, which results in a more neutral pH, led to a significant reduction in the minimum inhibitory concentration (MIC) of tildipirosin. nih.gov This suggests that the activity of tildipirosin is enhanced under more neutral pH conditions, which are more representative of the in vivo environment. nih.gov

The outer membrane of Gram-negative bacteria presents a significant barrier to many antibiotics. While traditional macrolides like tylosin are not particularly effective at penetrating this barrier, modifications in newer macrolides like tildipirosin were made to improve efficacy against Gram-negative pathogens. nih.gov The introduction of basic amine groups, leading to the tri-basic and polycationic nature of tildipirosin, is a critical feature for achieving activity against Gram-negative bacteria. It is hypothesized that such polycationic compounds are capable of "self-promoted uptake." This mechanism involves the cationic molecule competitively displacing divalent cations like Mg2+ that stabilize the lipopolysaccharide (LPS) layer of the outer membrane. This displacement disrupts the outer membrane, increasing its permeability and facilitating the uptake of the antibiotic into the bacterial cell.

Molecular Basis of Antimicrobial Resistance to Tildipirosin

Ribosomal Target Site Modification

Alterations within the bacterial ribosome, specifically at the binding site of tildipirosin (B1682375), represent a primary mechanism of resistance. These modifications prevent or reduce the binding affinity of the antibiotic, thereby allowing protein synthesis to proceed unimpeded.

Methylation of 23S rRNA (MLSB Resistance: Macrolide-Lincosamide-Streptogramin B)

A prominent mechanism of resistance to macrolides, including tildipirosin, is the methylation of the 23S ribosomal RNA (rRNA), a component of the 50S ribosomal subunit. This modification confers a phenotype of cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, commonly referred to as MLSB resistance.

The methylation of the 23S rRNA is catalyzed by enzymes encoded by erm (erythromycin ribosome methylation) genes. In the context of tildipirosin resistance in key veterinary pathogens such as Pasteurella multocida and Mannheimia haemolytica, the erm(42) gene plays a significant role. researchgate.net This gene encodes a methyltransferase that specifically modifies adenine (B156593) residue A2058 within the 23S rRNA. researchgate.net This methylation event sterically hinders the binding of tildipirosin to the ribosome, leading to a significant increase in the minimum inhibitory concentration (MIC) of the drug. oup.com

Studies have demonstrated that the presence of erm(42) is directly correlated with elevated tildipirosin MICs. For instance, in P. multocida isolates harboring erm(42), a pronounced increase in tildipirosin resistance was observed. oup.com The impact of erm(42) on the MIC of tildipirosin in P. multocida is presented in the table below.

Gene PresenceTildipirosin MIC (mg/L)Fold Increase
Absent0.25-
erm(42) Present32128-fold

This interactive table is based on data from studies on P. multocida B130. oup.com

rRNA Mutations Affecting Tildipirosin Binding

In addition to enzymatic modification of rRNA, mutations in the 23S rRNA gene itself can also confer resistance to tildipirosin. These mutations, typically single nucleotide polymorphisms, occur at or near the antibiotic's binding site within the peptidyl transferase center of the ribosome.

Research has identified specific mutations in the 23S rRNA that lead to high-level macrolide resistance in field isolates of M. haemolytica and P. multocida. researchgate.net Notably, the A2058G mutation in M. haemolytica and the A2059G mutation in P. multocida have been shown to confer resistance to tildipirosin, with resistant isolates exhibiting MICs greater than 64 mg/L. researchgate.net In these resistant strains, the mutations were found to be present in all six copies of the ribosomal RNA operons, indicating a stable and high-level resistance phenotype. researchgate.net The presence of these mutations directly obstructs the binding of tildipirosin to its ribosomal target. sigmaaldrich.com

Efflux Pump Mechanisms

Another significant strategy employed by bacteria to resist the effects of tildipirosin is the active removal of the antibiotic from the cell via efflux pumps. These membrane-associated protein complexes function to extrude a wide range of substrates, including antimicrobial agents, from the bacterial cytoplasm, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. mdpi.com

Identification and Characterization of Efflux Transporters (e.g., acrB_R717L, msr(E), mph(E))

Several efflux pump systems have been implicated in macrolide resistance. In veterinary pathogens, the genes msr(E) and mph(E) are of particular importance in conferring resistance to tildipirosin. mdpi.com

The msr(E) gene encodes for a macrolide efflux pump, which actively transports macrolides out of the bacterial cell. mdpi.com The mph(E) gene, on the other hand, encodes a macrolide phosphotransferase, an enzyme that inactivates macrolide antibiotics through phosphorylation. nih.gov While enzymatic inactivation is distinct from efflux, the msr(E) and mph(E) genes are often located together on mobile genetic elements, such as integrative and conjugative elements (ICEs), and can act synergistically to confer resistance. researchgate.net

The presence of the msr(E)-mph(E) gene combination has been associated with increased MICs for tildipirosin in P. multocida and M. haemolytica. oup.com However, the effect of these genes on tildipirosin susceptibility appears to be less pronounced than that of the erm(42) gene. oup.com

The following table summarizes the impact of msr(E)-mph(E) on the MIC of tildipirosin in P. multocida.

Gene PresenceTildipirosin MIC (mg/L)Fold Increase
Absent0.25-
msr(E)-mph(E) Present28-fold

This interactive table is based on data from studies on P. multocida B130. oup.com

Information directly linking the acrB_R717L mutation to tildipirosin resistance in relevant veterinary pathogens is not currently established in the scientific literature. While the AcrAB-TolC efflux system is known to be involved in macrolide resistance in some bacteria, the specific impact of the R717L mutation in AcrB on tildipirosin susceptibility has not been characterized. gsconlinepress.com

Enzymatic Inactivation

Enzymatic inactivation is a significant mechanism of resistance where bacteria produce enzymes that chemically modify and thereby neutralize an antibiotic molecule. nih.govmdpi.com For macrolides like tildipirosin, this modification prevents the drug from binding to its target, the bacterial ribosome, rendering it ineffective. nih.govmdpi.com

Overview of Macrolide-Inactivating Enzymes

Bacteria have evolved several classes of enzymes capable of inactivating macrolide antibiotics. The two primary families involved in this process are macrolide esterases and macrolide phosphotransferases. nih.gov

Macrolide Esterases (Eres): These enzymes, such as EreA and EreB, confer resistance by hydrolyzing the lactone ring that forms the core structure of macrolides. nih.gov This ring is essential for the antibiotic's activity. mdpi.com The hydrolysis of this ester bond opens the ring, resulting in a linearized, inactive molecule. mdpi.com Macrolide esterases are particularly effective against 14- and 15-membered macrolides; however, 16-membered macrolides like tildipirosin are generally not substrates for these enzymes. nih.gov The gene estT has been identified as conferring resistance against 16-membered macrolides, including tylosin (B1662201) and its derivatives like tildipirosin. researchgate.net

Macrolide Phosphotransferases (MPHs): This group of enzymes inactivates macrolides by covalently adding a phosphate (B84403) group to the 2'-hydroxyl group of the desosamine (B1220255) sugar, a common feature of many macrolides. mdpi.comnih.gov This phosphorylation prevents the antibiotic from binding to the 23S rRNA of the bacterial ribosome. nih.gov Several types of MPH enzymes exist, with varying substrate specificities. For instance, MPH(2')-I primarily inactivates 14- and 15-membered macrolides, while MPH(2')-II has a broader range that includes 16-membered macrolides. nih.gov The genes encoding these enzymes, such as mph(E), have been identified in key respiratory pathogens and are associated with resistance to tildipirosin. mdpi.comoup.com

Macrolide Glycosyltransferases: A less common but notable mechanism involves enzymes that inactivate macrolides by glycosylating the 2'-OH group of the macrolide ring, using UDP glucose as a cofactor. mdpi.comnih.gov This modification also sterically hinders the antibiotic's ability to bind to its ribosomal target.

Key Macrolide-Inactivating Enzymes

Enzyme ClassMechanism of ActionEncoding Genes (Examples)Relevance to Tildipirosin (16-membered)
Macrolide EsterasesHydrolysis of the macrolactone ringereA, ereB, estTGenerally not susceptible to EreA/EreB; may be affected by enzymes encoded by genes like estT nih.govresearchgate.net
Macrolide PhosphotransferasesPhosphorylation of the 2'-hydroxyl groupmphA, mphB, mph(E)Susceptible; resistance associated with the mph(E) gene nih.govmdpi.comoup.com
Macrolide GlycosyltransferasesGlycosylation of the 2'-hydroxyl group-Potential mechanism, though less commonly cited for tildipirosin resistance mdpi.comnih.gov

Cross-Resistance Patterns with Other Macrolides and Antimicrobial Classes

Cross-resistance occurs when a single resistance mechanism confers tolerance to multiple antimicrobial agents. europa.eueuropa.eu Due to shared structural features and mechanisms of action, resistance to tildipirosin is often linked with resistance to other macrolides and related antibiotic classes like lincosamides and streptogramin B (collectively known as the MLSB group). europa.eunih.gov

Analysis of Shared Resistance Mechanisms

The most prevalent shared resistance mechanisms involve either modification of the drug target or active efflux of the drug from the bacterial cell. europa.eueuropa.eu

Target Site Modification: The primary mechanism for high-level MLSB resistance is the modification of the antibiotic's binding site on the bacterial ribosome. mdpi.commdpi.com This is mediated by Erm (erythromycin ribosome methylation) methyltransferase enzymes, which are encoded by erm genes. mdpi.com These enzymes add one or two methyl groups to an adenine residue (A2058) within the 23S rRNA. nih.govmdpi.com This methylation reduces the binding affinity of all MLSB antibiotics, leading to broad cross-resistance. europa.eu The erm(42) gene, for example, has been specifically identified in pathogens like P. multocida and is associated with increased minimum inhibitory concentrations (MICs) for tildipirosin and other macrolides. mdpi.comoup.com

Active Efflux Pumps: Another common mechanism involves efflux pumps that actively transport antibiotics out of the bacterial cell, preventing them from reaching their ribosomal target in sufficient concentrations. europa.eumdpi.com Resistance conferred by efflux pumps is typically of a lower level compared to target site modification. mdpi.com The msr(E)-mph(E) gene cassette provides a powerful combination of resistance mechanisms. The msr(E) gene encodes an ABC transporter efflux pump that expels macrolides, while the adjacent mph(E) gene encodes a phosphotransferase that inactivates them. mdpi.comoup.com The presence of this dual-gene system has been linked to resistance against tildipirosin in key veterinary pathogens. mdpi.com

Shared Mechanisms of Cross-Resistance

MechanismDescriptionAssociated GenesAffected Antimicrobial Classes
Target Site ModificationMethylation of 23S rRNA, preventing antibiotic bindingerm(42), erm(B), ermXMacrolides (including Tildipirosin), Lincosamides, Streptogramin B (MLSB) europa.euresearchgate.net
Active EffluxPump-mediated removal of the antibiotic from the cellmsr(E), mef(A)Macrolides (including Tildipirosin) mdpi.commdpi.com
Enzymatic InactivationPhosphorylation of the antibiotic moleculemph(E)Macrolides (including Tildipirosin) mdpi.com

Implications for Broader Antimicrobial Resistance Research

The cross-resistance patterns observed with tildipirosin have significant implications for both veterinary medicine and the broader field of antimicrobial resistance research. The co-selection of resistance is a major concern; the use of any single MLSB antibiotic can select for bacteria carrying genes like erm or msr(E)-mph(E), rendering the entire class of drugs ineffective. mdpi.comnih.gov

This highlights the necessity of comprehensive surveillance programs that monitor the prevalence of specific resistance genes, not just phenotypic susceptibility profiles. mdpi.com Understanding the genetic basis of resistance allows for more accurate predictions of treatment failure and informs the development of stewardship guidelines to preserve the efficacy of critical antibiotics. Furthermore, research into inhibitors of these resistance mechanisms, such as efflux pump inhibitors or enzyme antagonists, represents a promising avenue for restoring the activity of existing macrolides like tildipirosin. mdpi.com The study of these shared mechanisms underscores the interconnected nature of antimicrobial resistance and the need for a "One Health" approach that considers resistance dynamics across human and animal health sectors. mdpi.com

Pharmacokinetics and Disposition in Preclinical Models

Absorption and Bioavailability Studies

Absorption and bioavailability are key parameters that determine the amount of an administered drug that reaches the systemic circulation and becomes available at the site of action.

Tildipirosin (B1682375) demonstrates rapid absorption following parenteral administration in several animal species. nih.govnih.gov

In cattle , subcutaneous administration results in rapid absorption, with average peak plasma concentrations (Cmax) of 0.7 µg/mL reached within 23 minutes. europa.eueuropa.eu Another study in cattle reported a slightly longer time to reach maximum concentration (Tmax) at an average of 45 minutes. fda.gov

For pigs , intramuscular injection leads to a swift absorption, achieving an average peak plasma concentration of 0.9 µg/mL within 23 minutes. europa.eueuropa.eueuropa.eu

In goats , after a single subcutaneous injection, the maximum plasma concentrations were 571.6 ± 39.22 ng/ml and 720 ± 52.99 ng/ml, both achieved at 30 minutes for two different dosages. researchgate.net Following extravascular administration in dairy goats, absorption was fast, with plasma concentration peaking at 1–2 hours post-dose. mdpi.com

Sheep also exhibit rapid absorption. After intramuscular administration, tildipirosin was absorbed more quickly compared to subcutaneous administration. nih.gov One study in lambs showed no significant difference in Tmax between two different subcutaneous doses, with values of 1.21 ± 0.38 and 1.35 ± 0.44 hours, respectively. nih.gov

In horses , a single subcutaneous administration resulted in a geometric mean maximum plasma concentration (Cmax) of 1257 ng/ml, with a Tmax ranging between 0.5 and 1.5 hours. uu.nl

Mice show exceptionally fast absorption, with peak plasma concentrations observed as early as 5 minutes after subcutaneous administration. nih.gov

Animal SpeciesRoute of AdministrationPeak Plasma Concentration (Cmax)Time to Peak Concentration (Tmax)Citation
CattleSubcutaneous0.7 µg/mL23 minutes europa.eueuropa.eu
PigsIntramuscular0.9 µg/mL23 minutes europa.eueuropa.eueuropa.eu
GoatsSubcutaneous571.6 - 720 ng/mL30 minutes researchgate.net
Dairy GoatsSubcutaneous/IntramuscularNot specified1-2 hours mdpi.com
Sheep (Ewes)IntramuscularNot specified0.62 ± 0.10 hours nih.gov
Sheep (Lambs)Subcutaneous657.0 - 754.6 ng/mL1.21 - 1.35 hours nih.gov
HorsesSubcutaneous1257 ng/mL0.5 - 1.5 hours uu.nl
MiceSubcutaneousNot specified5 minutes nih.gov

The bioavailability of tildipirosin following extravascular administration is generally high across different species, indicating efficient absorption from the injection site.

In cattle , subcutaneous administration results in a high absolute bioavailability of 78.9%. europa.eueuropa.eu

Pigs also show good bioavailability, with one study reporting an absolute bioavailability of 85.5% after intramuscular administration. researchgate.net

High absolute bioavailability has also been reported in goats (96.64% after subcutaneous injection), sheep (71.5% and 75.3% after two different subcutaneous doses in lambs), and ewes (>70% for both intramuscular and subcutaneous routes). nih.govnih.govresearchgate.netnih.gov Studies in rabbits and dogs have also demonstrated high absolute bioavailability. mdpi.com

Animal SpeciesRoute of AdministrationAbsolute BioavailabilityCitation
CattleSubcutaneous78.9% europa.eueuropa.eu
PigsIntramuscular85.5% researchgate.net
GoatsSubcutaneous96.64% researchgate.net
Sheep (Lambs)Subcutaneous71.5% - 75.3% nih.gov
Sheep (Ewes)Intramuscular/Subcutaneous>70% nih.gov

Distribution Characteristics

Macrolides like tildipirosin are known for their extensive partitioning into tissues, leading to higher concentrations in tissues than in plasma. researchgate.netnih.goveuropa.eueuropa.eu

A key characteristic of tildipirosin is its accumulation at the site of respiratory tract infections. nih.goveuropa.eueuropa.eu Studies have consistently shown high and sustained concentrations in lung tissue and bronchial fluid, which far exceed those in blood plasma. researchgate.neteuropa.eufda.goveuropa.eu

In cattle , tildipirosin concentrations in bronchial fluid have been reported to be significantly higher than in plasma. fda.gov At 120 hours after a single administration, concentrations in the respiratory tract were 31 times higher than in plasma. mdpi.com Concentrations in lung tissue peaked 24 hours after administration. researchgate.net

Similarly, in pigs , tildipirosin concentrations in the respiratory tract were found to be 681 times higher in bronchial fluid than in plasma at 120 hours post-administration. mdpi.com

This extensive distribution to the target tissues is a crucial feature that contributes to the compound's therapeutic effect against respiratory pathogens. uu.nl

The apparent volume of distribution (Vd) is a measure of the extent to which a drug distributes throughout the body's tissues. A high Vd indicates that the drug is extensively distributed into tissues rather than remaining in the plasma.

Tildipirosin exhibits a large volume of distribution in all studied animal species, consistent with its lipophilic nature and extensive tissue penetration. mdpi.com

In dairy goats , the apparent volume of distribution at steady state was 7.2 L/kg. mdpi.com In another study with goats, the volume of distribution was reported as 24.69 ± 4.10 L/kg. researchgate.net

Ewes showed an apparent volume of distribution of 5.36 ± 0.57 L/kg after intravenous administration. nih.govmdpi.com

The volume of distribution in horses (22 L/kg) is noted to be higher than that reported in cattle, sheep, goats, pigs, rabbits, and dogs. uu.nl In cattle, a much higher Vd of 49.4 L/kg has been recorded. mdpi.com

Animal SpeciesVolume of Distribution (Vd)Citation
Dairy Goats7.2 L/kg (steady state) mdpi.com
Goats24.69 ± 4.10 L/kg researchgate.net
Sheep (Ewes)5.36 ± 0.57 L/kg nih.govmdpi.com
Horses22 L/kg uu.nl
Cattle49.4 L/kg mdpi.com

The binding of a drug to plasma proteins can influence its distribution and availability to act at target sites. Tildipirosin exhibits limited binding to plasma proteins.

In vitro studies have shown that the binding of tildipirosin to bovine plasma and bronchial fluid proteins is approximately 30%. europa.eu Similarly, in pigs , the in vitro binding to plasma proteins is also limited to about 30%. europa.eueuropa.eu Another study in pigs reported a serum protein binding ratio of 22%. researchgate.net In mice, the plasma protein binding was determined to be 17%. frontiersin.org

This low level of protein binding means that a significant fraction of the drug in the bloodstream is unbound and free to distribute into tissues and exert its antimicrobial effect.

Elimination Kinetics

The elimination phase of tildipirosin is characterized by a slow decline in plasma concentrations, which contributes to its long duration of action observed in preclinical species. frontiersin.orgresearchgate.net This slow elimination is a key feature of the compound. nih.goveuropa.eufrontiersin.orgresearchgate.net

The terminal elimination half-life (t½) of tildipirosin has been determined in several preclinical species, showing considerable variability depending on the species and the route of administration. This prolonged half-life is indicative of the drug's persistence in both plasma and target tissues. merck-animal-health-usa.com

In a murine lung infection model, the elimination half-life of unbound tildipirosin in plasma after subcutaneous administration ranged from 13.67 to 38.25 hours. nih.gov Studies in larger animals have demonstrated even longer half-lives. In cattle, the mean terminal half-life is approximately 9 days (216 hours) following subcutaneous injection. europa.eu Another study in cattle reported a half-life of 238 hours. nih.gov The half-life in lung tissue and bronchial fluid in cattle was found to be approximately 10 and 11 days, respectively. researchgate.net For pigs receiving an intramuscular injection, the mean terminal half-life is 4.4 days. europa.eu

In small ruminants, a study in ewes reported elimination half-lives of 17.16 hours after intravenous (IV) administration, 23.90 hours after intramuscular (IM) administration, and 43.19 hours following subcutaneous (SC) administration. mdpi.com In dairy goats, the plasma half-life after IV administration was 6.2 hours, while a significantly longer half-life of 58.3 hours was observed in milk. nih.gov

Table 1: Elimination Half-Life of Tildipirosin in Preclinical Species
SpeciesRoute of AdministrationMatrixHalf-Life (t½)Source(s)
MiceSubcutaneousPlasma (unbound)13.67 - 38.25 hours nih.gov
CattleSubcutaneousPlasma~9 days (~216 hours) europa.eumerck-animal-health-usa.com
Lung Tissue~10 days researchgate.net
Bronchial Fluid~11 days researchgate.net
PigsIntramuscularPlasma4.4 days europa.eu
Sheep (Ewes)IntravenousPlasma17.16 hours mdpi.com
Intramuscular23.90 hours mdpi.com
Subcutaneous43.19 hours mdpi.com
Goats (Dairy)IntravenousPlasma6.2 hours nih.gov
Milk58.3 hours nih.gov

Total body clearance (Cl) is a measure of the volume of plasma cleared of the drug per unit of time. For tildipirosin, clearance rates have been established in several non-clinical models, generally indicating slow removal from the body, consistent with its long half-life.

In horses, the geometric mean for total body clearance after intravenous administration was 0.52 L/kg·h. researchgate.netuu.nl Studies in ruminants have shown variable clearance rates. In cattle, the plasma clearance was reported as 144 mL/h/kg (0.144 L/h/kg). researchgate.net A study in sheep found a clearance rate of 0.21 L/h/kg. mdpi.com In contrast, dairy goats exhibited a higher clearance of 0.64 L/h/kg following intravenous administration. nih.gov

Table 2: Total Body Clearance of Tildipirosin in Preclinical Species
SpeciesRoute of AdministrationClearance Rate (Cl)Source(s)
CattleSubcutaneous144 mL/h/kg researchgate.net
Sheep (Ewes)Intravenous0.21 L/h/kg mdpi.com
Goats (Dairy)Intravenous0.64 L/h/kg nih.gov
HorsesIntravenous0.52 L/kg·h researchgate.netuu.nl

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling in Non-Clinical Studies

PK/PD modeling integrates pharmacokinetic data with pharmacodynamic data to describe the relationship between drug exposure and its pharmacological effect. For antimicrobials like tildipirosin, this involves linking drug concentrations to the magnitude and rate of antibacterial activity.

The efficacy of tildipirosin, like other macrolides, is often best predicted by a specific PK/PD index that relates drug exposure to the minimum inhibitory concentration (MIC) of the target pathogen. frontiersin.orguu.nl Research in preclinical models has been crucial in identifying the most relevant index for tildipirosin.

In a murine lung infection model using Pasteurella multocida, the PK/PD index that best described the antibacterial activity was the ratio of the area under the unbound plasma concentration-time curve over 24 hours to the MIC (fAUC₀₋₂₄h/MIC). frontiersin.orgnih.govfrontiersin.orgnih.gov This finding indicates that the efficacy of tildipirosin is dependent on the total unbound drug exposure over a 24-hour period relative to the pathogen's susceptibility. frontiersin.orguu.nl The strength of this correlation was high, with a coefficient of determination (R²) of 0.911. nih.gov

For Haemophilus parasuis in an ex vivo model, the AUC₂₄h/MIC ratio was also identified as the appropriate parameter to assess the PK/PD relationship, consistent with a concentration-dependent mechanism of action. nih.gov

Table 3: Key PK/PD Indices for Tildipirosin in Preclinical Models
PathogenModelMost Predictive PK/PD IndexSource(s)
Pasteurella multocidaMurine Lung InfectionfAUC₀₋₂₄h/MIC frontiersin.orgnih.govfrontiersin.orgnih.gov
Haemophilus parasuisEx vivo (Pig)AUC₂₄h/MIC nih.gov

Correlation studies are essential to translate in vitro susceptibility data, such as the MIC, into meaningful predictions of in vivo efficacy. Preclinical research models provide the environment to establish these correlations for tildipirosin.

In the murine lung infection model with P. multocida, researchers established target values for the fAUC₀₋₂₄h/MIC index required to achieve specific levels of antibacterial effect. frontiersin.orgnih.gov The fAUC₀₋₂₄h/MIC targets required for bacteriostatic action (inhibiting bacterial growth), a 1-log₁₀ reduction in bacterial counts, and a 2-log₁₀ reduction were 19.93 h, 31.89 h, and 53.27 h, respectively. nih.govnih.gov This was determined by correlating the in vivo drug exposure (fAUC₀₋₂₄h) with the MIC determined in serum, which is considered more clinically relevant than standard broth microdilution for macrolides. frontiersin.orguu.nl

Similarly, for H. parasuis, an inhibitory sigmoid Eₘₐₓ model was used to simulate the relationship between ex vivo AUC₂₄h/MIC ratios and antibacterial efficacy. nih.gov This modeling determined that the AUC₂₄h/MIC ratio required for bacteriostatic, bactericidal, and elimination effects were 26.35 h, 52.27 h, and 73.29 h, respectively. nih.gov These studies provide a quantitative link between the drug's exposure and its ability to control bacterial growth in vivo.

Metabolic Pathways and Fate of Tildipirosin

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug development to predict a compound's metabolic clearance in the body. nih.govflinders.edu.au These studies typically utilize liver subcellular fractions, such as microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.govunl.eduresearchgate.netmdpi.com By incubating the drug with liver microsomes and necessary co-factors (e.g., NADPH for CYP enzymes), researchers can determine the rate at which the compound is metabolized. solvobiotech.com This provides an estimate of its intrinsic clearance and metabolic half-life. While this is a standard procedure for drug characterization, specific quantitative data from in vitro metabolic stability studies for Tildipirosin (B1682375) are not extensively detailed in publicly available scientific literature.

Identification of Major Metabolites in Preclinical Species

Regulatory documents for veterinary medicines provide insight into the metabolic fate of Tildipirosin in preclinical species like cattle and pigs. europa.eueuropa.eu The biotransformation is extensive, involving multiple reaction pathways. Although specific, structurally confirmed major metabolites are not detailed in peer-reviewed publications, the postulated metabolic transformations suggest a complex degradation profile. europa.eueuropa.eu In cattle, metabolism is thought to proceed through various reactions including cleavage of the mycaminose (B1220238) sugar, reduction, demethylation, and hydroxylation. europa.eueuropa.eu

Role of Cytochrome P450 Enzymes (e.g., CYP3A, CYP2D6) in Biotransformation

Cytochrome P450 (CYP) enzymes are a critical family of enzymes responsible for Phase I metabolism of a vast number of pharmaceuticals. criver.com Specific isoforms, such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are frequently involved in the oxidative metabolism of drugs. solvobiotech.comcriver.com

To identify the specific CYP enzymes responsible for a drug's metabolism, a process known as "reaction phenotyping" is employed. criver.combioivt.comnih.gov This can be done through several methods:

Recombinant Human CYPs: The drug is incubated individually with a panel of recombinant CYP enzymes to see which ones metabolize the compound. nih.gov

Chemical Inhibition: The drug is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP enzymes. A reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme. criver.combioivt.com

While these are standard industry practices, specific reaction phenotyping studies that definitively identify the CYP isoforms responsible for Tildipirosin metabolism have not been published in the available literature.

Phase I and Phase II Metabolic Reactions

Drug metabolism is classically divided into two phases. Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug, typically through oxidation, reduction, or hydrolysis. mdpi.com Phase II reactions involve the conjugation of these functional groups with endogenous molecules, which significantly increases water solubility and facilitates excretion. mdpi.com

Based on regulatory filings, the metabolism of Tildipirosin involves both Phase I and Phase II reactions. europa.eueuropa.euresearchgate.net

Interactive Table: Postulated Metabolic Reactions of Tildipirosin

Metabolic PhaseReaction TypeDescription
Phase I CleavageCleavage of the mycaminose sugar moiety. europa.eueuropa.eu
ReductionReduction of the molecule. europa.eueuropa.eu
DemethylationRemoval of a methyl group. europa.eueuropa.eu
HydroxylationAddition of hydroxyl groups (mono- or dihydroxylation), which may be followed by dehydration. europa.eueuropa.eu
Phase II Sulphate ConjugationAddition of a sulphate group. europa.eueuropa.eu
S-cysteine ConjugationConjugation with the amino acid cysteine. europa.eueuropa.eu
S-glutathione ConjugationConjugation with the tripeptide glutathione. europa.eueuropa.eu

Excretion Pathways (Renal, Biliary)

Following metabolism, the resulting metabolites and any remaining parent drug are eliminated from the body, primarily through renal (urine) and biliary (faeces) pathways. Studies in preclinical species have quantified the contribution of each route for Tildipirosin. The significant proportion of the dose recovered in faeces suggests that biliary excretion is a major elimination pathway. europa.eueuropa.eu

Interactive Table: Excretion of Tildipirosin in Preclinical Species (Total Recovery Over 14 Days)

Species% Excreted in Urine (Renal)% Excreted in Faeces (Biliary/Faecal)
Cattle~24% europa.eueuropa.eu~40% europa.eueuropa.eu
Pigs~17% europa.eu~57% europa.eu

Deuterium (B1214612) Labeling in Metabolic Studies: Application of Tildipirosin-d10

Stable isotope labeling is a powerful technique used in drug metabolism studies to differentiate the drug and its metabolites from endogenous compounds. nih.govnih.gov Tildipirosin-d10 is a deuterated analogue of Tildipirosin, where ten hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. scbt.com

This isotopic labeling does not typically alter the compound's pharmacological properties but increases its mass by ten atomic mass units. scbt.com This mass difference makes Tildipirosin-d10 an ideal tool for various analytical applications, most notably as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). When added to a biological sample (like plasma or tissue homogenate) at a known concentration, it allows for precise quantification of the unlabeled Tildipirosin by correcting for variations during sample preparation and analysis.

Tracing Metabolic Fate Using Isotopic Labeling

The primary application of administering a deuterated compound like Tildipirosin-d10 to a test system is to trace its metabolic fate. nih.govfrontiersin.org When an isotopically labeled drug is analyzed by mass spectrometry, it produces a distinct signal from its unlabeled counterpart. frontiersin.org

As the labeled drug is metabolized, the deuterium atoms are generally retained on the core structure of the resulting metabolites. This means that each metabolite will appear in the mass spectrum at a mass that is shifted relative to the corresponding unlabeled metabolite. This "mass tag" allows for the unambiguous identification of drug-related material in complex biological matrices, helping to build a comprehensive picture of the biotransformation pathways. nih.govbiorxiv.org While the methodology is well-established, specific studies detailing the use of Tildipirosin-d10 for metabolic tracing are not available in the public domain.

Analytical Methodologies for Tildipirosin and Tildipirosin D10

Sample Preparation Techniques for Biological Matrices (e.g., plasma, tissues)

The primary goal of sample preparation is to extract the analyte of interest from a complex biological sample, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the specific matrix and the subsequent analytical method.

For plasma samples, a common and straightforward approach is protein precipitation. frontiersin.org This typically involves adding a water-miscible organic solvent, most commonly acetonitrile (B52724), to the plasma sample. nih.govnih.govresearchgate.net The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. nih.gov The resulting supernatant, containing the analyte, can then be diluted or directly injected for analysis. frontiersin.org In some methods, the supernatant is evaporated to dryness and reconstituted in the mobile phase to enhance sensitivity. nih.govresearchgate.net

For more complex tissue matrices such as muscle, liver, kidney, and lung, a more extensive cleanup is required. researchgate.netresearcherslinks.com The initial step involves the mechanical homogenization of the tissue to create a uniform paste. researcherslinks.com This is followed by an extraction step, often using a combination of buffers (e.g., potassium phosphate (B84403) buffer) and organic solvents. researchgate.net

Due to the higher complexity and potential for matrix interference in tissue samples, a cleanup step using Solid-Phase Extraction (SPE) is frequently employed. researchgate.netnih.gov The crude extract is loaded onto an SPE cartridge, which retains the analyte while allowing interfering compounds to be washed away. The analyte is then eluted with a small volume of an appropriate solvent. researchgate.net Hydrophilic-Lipophilic Balanced (HLB) and reversed-phase (C18) cartridges are commonly used for the cleanup of tildipirosin (B1682375) from tissue extracts. researchgate.netresearcherslinks.com

Table 1: Overview of Sample Preparation Techniques for Tildipirosin
Biological MatrixKey Preparation StepsCommon Reagents/ToolsReference
Plasma / Serum1. Protein Precipitation 2. Centrifugation 3. Supernatant collection (and optional evaporation/reconstitution)Acetonitrile, Diethyl ether nih.govnih.govdntb.gov.ua
Tissues (Muscle, Liver, Kidney)1. Homogenization 2. Solvent Extraction 3. Solid-Phase Extraction (SPE) Cleanup 4. Elution and Evaporation/ReconstitutionKH2PO4 buffer, Ammonium (B1175870) acetate (B1210297) buffer, Acetonitrile, HLB or C18 SPE Cartridges researchgate.netresearcherslinks.com

Chromatographic Separation Methods

Chromatography is employed to separate tildipirosin and its internal standard, Tildipirosin-d10, from any remaining endogenous components of the sample matrix before detection.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of tildipirosin. nih.govresearcherslinks.com The separation is typically achieved using a reversed-phase mechanism, with C18 columns being the most common stationary phase. nih.govresearcherslinks.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often preferred to achieve optimal separation and peak shape. nih.gov

Mobile phases generally consist of an aqueous component (such as water with a formic acid modifier or an ammonium acetate buffer) and an organic solvent, typically acetonitrile or methanol. nih.govresearchgate.net When coupled with a UV detector, the wavelength is commonly set at 289 nm for tildipirosin detection. ekt.grekt.gr Retention times for tildipirosin can vary depending on the specific method parameters but have been reported in the range of 3 to 6 minutes. nih.gov

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It utilizes columns packed with sub-2 µm particles, which provides much higher separation efficiency and allows for significantly faster analysis times compared to traditional HPLC. nih.gov UPLC systems are frequently coupled with mass spectrometers for the analysis of macrolide antibiotics, including tildipirosin, in various matrices. uu.nl The higher peak resolution and sensitivity achieved with UPLC make it particularly suitable for demanding bioanalytical applications. nih.gov

Table 2: Comparison of Chromatographic Methods for Tildipirosin Analysis
ParameterHPLCUPLC / UHPLC
Typical Column Reversed-phase C18, 3-5 µm particle size (e.g., Zorbax Eclipse XDB-C18)Reversed-phase C18, <2 µm particle size (e.g., ACQUITY BEH C18)
Primary Advantage Widely available, robust, and well-established methodsHigher resolution, increased speed, and greater sensitivity
Common Detector UV (289 nm), Mass Spectrometry (MS)Mass Spectrometry (MS/MS)
Reference nih.govekt.gr nih.gov

Detection and Quantification Techniques

Following chromatographic separation, a detector is used to quantify the analyte. For tildipirosin analysis, mass spectrometry has become the technique of choice due to its superior performance characteristics.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for the confirmation and quantification of tildipirosin residues in biological samples. nih.govresearchgate.net This technique offers exceptional sensitivity and specificity, allowing for the detection of very low concentrations of the analyte even in complex matrices. nih.gov

The analysis is typically performed using a triple-quadrupole mass spectrometer. researchgate.net Electrospray ionization (ESI) in the positive ion mode is the standard method for generating ions of tildipirosin. researchgate.net For quantification, the instrument is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process provides a high degree of selectivity, minimizing potential interferences. For tildipirosin, the precursor-to-product ion transition of m/z 735.1 → 98.0 is commonly used for quantification. researchgate.net

The use of a stable isotope-labeled internal standard is crucial for achieving high-quality quantitative data in LC-MS/MS bioanalysis. texilajournal.comclearsynth.com Tildipirosin-d10, a deuterated analogue of tildipirosin, is an ideal internal standard for this purpose.

Because Tildipirosin-d10 is chemically identical to tildipirosin, differing only in its isotopic composition (and thus its mass), it exhibits nearly identical behavior throughout the entire analytical process. clearsynth.com It co-elutes with the unlabeled analyte during chromatography and experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. texilajournal.com Any analyte loss during sample extraction, processing, or injection will affect both the analyte and the deuterated internal standard to the same extent. scioninstruments.com

UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed method for the determination of Tildipirosin in various matrices. The selection of an appropriate wavelength is paramount for achieving optimal sensitivity and selectivity. For Tildipirosin, the UV detection is typically set at a wavelength of 289 nm. researchgate.netdntb.gov.uacabidigitallibrary.orgusfq.edu.ecresearchgate.net Some studies have also reported using a wavelength of 280 nm.

The chromatographic separation is commonly achieved using a reversed-phase column, such as a Zorbax Eclipse XDB-C18. researchgate.netdntb.gov.uacabidigitallibrary.orgusfq.edu.ecresearchgate.net The mobile phase often consists of a gradient mixture of an acidic aqueous solution and an organic solvent, such as acetonitrile. researchgate.netcabidigitallibrary.org For instance, a gradient program utilizing 0.3% formic acid in water and acetonitrile has been successfully used. cabidigitallibrary.org The retention time for Tildipirosin under such conditions is typically around 3.0 to 4.5 minutes. researchgate.netdntb.gov.uausfq.edu.ecnih.gov

Method Validation for Research Applications

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For research applications involving Tildipirosin, validation is performed according to established guidelines to demonstrate the method's reliability.

Accuracy, Precision, Linearity, and Sensitivity

The performance of an analytical method is defined by several key parameters, including accuracy, precision, linearity, and sensitivity.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision represents the degree of agreement among a series of measurements. For Tildipirosin, intra-day and inter-day precision are evaluated at multiple concentration levels. The coefficient of variation (CV) for precision is generally expected to be below 15%, and for the lower limit of quantitation (LLOQ), it should be below 20%. researchgate.netusfq.edu.ecekt.gr Accuracy is often reported as the percentage of the nominal concentration, with acceptance criteria typically within ±15% (or ±20% for the LLOQ). researchgate.netusfq.edu.ecekt.gr

Table 1: Intra-day and Inter-day Precision and Accuracy for Tildipirosin in Horse Plasma | Nominal Concentration (µg/mL) | Mean Concentration ± SD (µg/mL) | CV (%) | Accuracy (%) | | :--- | :--- | :--- | :--- | | Intra-day | | 0.1 | 0.118 ± 0.011 | 9.3 | 18.1 | | 0.3 | 0.281 ± 0.029 | 10.3 | -6.2 | | 1.3 | 1.168 ± 0.052 | 4.4 | -10.1 | | 3.0 | 2.871 ± 0.081 | 2.8 | -4.3 | | Inter-day | | 0.1 | 0.115 ± 0.013 | 11.3 | 15.2 | | 0.3 | 0.276 ± 0.033 | 11.9 | -7.8 | | 1.3 | 1.196 ± 0.053 | 4.4 | -8.0 | | 3.0 | 2.810 ± 0.101 | 3.5 | -6.3 | Data adapted from a study on the determination of Tildipirosin in horse plasma. researchgate.net

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves for Tildipirosin are typically linear over a specified concentration range, with a correlation coefficient (r²) of 0.99 or greater. researchgate.netuu.nlekt.gr For example, linearity has been demonstrated in ranges such as 0.1 to 3.0 µg/mL in horse plasma and 100 to 2500 µg/L in goat milk. researchgate.netekt.gr

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For Tildipirosin, reported LOD and LOQ values vary depending on the matrix and the specific method. For instance, in horse plasma, an LOD of 0.035 µg/mL and an LOQ of 0.1 µg/mL have been reported. researchgate.net In goat milk, the LOD and LOQ were found to be 75 µg/L and 100 µg/L, respectively. ekt.grekt.gr

Table 2: Linearity and Sensitivity of Tildipirosin Analysis in Different Matrices

Matrix Linearity Range Correlation Coefficient (r²) LOD LOQ
Horse Plasma 0.1 - 3.0 µg/mL 0.9986 0.035 µg/mL 0.1 µg/mL
Goat Milk 100 - 2500 µg/L 0.9959 75 µg/L 100 µg/L
Pig Plasma 4 - 1000 ng/mL 0.994 - 0.998 2 ng/mL 4 ng/mL

Data compiled from multiple research studies. researchgate.netresearchgate.netekt.gr

Selectivity and Matrix Effects

Selectivity: Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. In the context of HPLC-UV analysis of Tildipirosin, selectivity is demonstrated by the absence of interfering peaks from endogenous compounds in blank matrix samples at the retention time of Tildipirosin and any internal standard used. nih.govresearcherslinks.com Chromatograms of blank samples are compared with those of spiked samples to ensure that the peaks of interest are well-resolved. researcherslinks.com

Matrix Effects: The matrix of a biological sample can enhance or suppress the analytical signal, leading to inaccurate results. While matrix effects are a more significant concern in MS-based methods, it is still important to assess the recovery of the analyte during sample preparation in HPLC-UV methods. Recovery is a measure of the efficiency of the extraction process. For Tildipirosin, mean recovery has been reported to be high, for instance, 99.5% from horse plasma and 95.6% from goat milk, indicating minimal loss of the analyte during sample processing. researchgate.netekt.grekt.gr

Use as an Internal Standard in Bioanalytical Assays

Stable isotope-labeled compounds are widely utilized as internal standards in quantitative bioanalysis to improve the accuracy and precision of analytical methods. scispace.com Tildipirosin-d10 is particularly well-suited for this purpose in studies involving the quantification of tildipirosin in complex biological matrices such as plasma, milk, and tissue homogenates.

Enhancing Reproducibility and Accuracy in Quantification

The use of Tildipirosin-d10 as an internal standard is critical for correcting for variability during sample preparation and analysis. In methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), losses of the analyte (tildipirosin) can occur at various stages, including extraction, evaporation, and reconstitution. Because Tildipirosin-d10 has nearly identical physicochemical properties to the unlabeled tildipirosin, it experiences similar losses. By adding a known amount of Tildipirosin-d10 to the sample at the beginning of the workflow, the ratio of the analyte to the internal standard can be measured. This ratio remains constant even if absolute amounts of both compounds decrease during sample processing, thus ensuring accurate quantification.

The co-elution of Tildipirosin-d10 with tildipirosin in chromatographic systems helps to compensate for any matrix effects that might suppress or enhance the ionization of the analyte in the mass spectrometer. This leads to enhanced reproducibility and accuracy in the determination of tildipirosin concentrations.

Application in Pharmacokinetic and Metabolic Research

Accurate quantification of drug concentrations in biological fluids and tissues is fundamental to pharmacokinetic and metabolic research. Tildipirosin-d10 is an indispensable tool in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of tildipirosin. mdpi.comnih.govnih.gov For instance, in pharmacokinetic studies of tildipirosin in various animal species, Tildipirosin-d10 would be used as an internal standard to precisely measure the concentration of the drug over time in plasma and other tissues. mdpi.comnih.govuu.nl This allows for the accurate determination of key pharmacokinetic parameters.

The following interactive table displays representative pharmacokinetic parameters of tildipirosin in different animal species, the determination of which relies on accurate quantification methods often employing a suitable internal standard like Tildipirosin-d10.

SpeciesRoute of AdministrationCmax (µg/mL)Tmax (h)t1/2 (h)Bioavailability (%)
GoatsIntramuscular0.650.558.3 (milk)>70
AlpacasIntramuscular0.680.22->100
HorsesSubcutaneous1.2570.5-1.5--
EwesIntramuscular-0.6223.90>70

This table presents a compilation of data from various studies and is intended for illustrative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life.

In metabolic research, Tildipirosin-d10 can be used to differentiate between the parent drug and its metabolites in complex biological samples. The distinct mass difference allows for the unambiguous identification and quantification of tildipirosin, even in the presence of structurally similar metabolites.

Mechanistic Studies Using Deuterium (B1214612) Labeling

The substitution of hydrogen with deuterium can influence the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). scispace.comnih.gov This effect can be exploited to investigate reaction mechanisms and enzyme pathways involving tildipirosin.

Investigating Kinetic Isotope Effects (KIEs)

A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, and thus, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. By comparing the reaction rates of tildipirosin and Tildipirosin-d10, researchers can determine if a specific C-H bond is broken during the rate-limiting step of a metabolic transformation or chemical degradation process. A significant KIE would provide strong evidence for the involvement of that particular bond in the reaction mechanism.

Elucidating Reaction Mechanisms and Enzyme Pathways

Deuterium labeling is a powerful tool for elucidating the mechanisms of drug metabolism. By strategically placing deuterium atoms at different positions on the tildipirosin molecule, researchers can probe the specific sites of metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes. If a metabolic reaction is slowed down by the presence of deuterium at a particular position (a significant KIE is observed), it indicates that this position is a site of metabolic attack. This information is crucial for understanding the metabolic fate of tildipirosin and for identifying potential drug-drug interactions.

Advanced Imaging and Spectroscopic Applications

While less common for antibiotic research, deuterium-labeled compounds are increasingly being used in advanced imaging and spectroscopic techniques, such as deuterium metabolic imaging (DMI). nih.govescholarship.orgmdpi.comresearchgate.net DMI is an emerging magnetic resonance imaging (MRI)-based technique that allows for the non-invasive, in vivo tracking of the metabolic fate of deuterated substrates. nih.govescholarship.orgmdpi.comresearchgate.net

Theoretically, Tildipirosin-d10 could be used in specialized research settings to study its distribution and localization within specific tissues or cellular compartments. The low natural abundance of deuterium makes the signal from an administered deuterated compound readily detectable against the biological background. escholarship.orgmdpi.com Although the application of DMI to a complex molecule like tildipirosin would be challenging, it represents a potential future direction for investigating the in vivo disposition of this antibiotic at a molecular level.

In the field of spectroscopy, deuterium labeling can be used to simplify complex nuclear magnetic resonance (NMR) spectra. The substitution of protons with deuterons can help in the assignment of signals in the proton NMR spectrum of tildipirosin, aiding in detailed structural analysis and the study of its interactions with biological macromolecules.

Isotopic Labeling Applications of Tildipirosin D10 in Research

Potential for NMR-based Metabolomics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to study metabolic processes by analyzing metabolic intermediates in biological samples. nih.gov When combined with stable isotope labeling, NMR can trace the metabolic fate of drugs and nutrients, unravel metabolic pathways, and quantify metabolites. nih.govacs.org Compounds labeled with stable isotopes, such as deuterium (B1214612) (²H), are effective tools for drug metabolism scientists to better understand a drug's disposition. acs.org Tildipirosin-d10, a deuterium-labeled isotopologue of the macrolide antibiotic Tildipirosin (B1682375), holds significant potential for application in NMR-based metabolomics studies.

The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, offers distinct advantages in NMR spectroscopy. Since the deuterium nucleus has different magnetic properties than a proton, replacing protons with deuterons can simplify complex proton (¹H) NMR spectra. studymind.co.uk Furthermore, deuterium itself can be detected and quantified using ²H NMR, allowing for direct tracking of the labeled molecule and its derivatives. nih.gov

A primary application of Tildipirosin-d10 in NMR-based metabolomics is to trace its biotransformation and identify its metabolites in biological systems. When Tildipirosin-d10 is introduced into an in vitro or in vivo model, the deuterium atoms act as a stable isotopic label. As the parent compound is processed by metabolic enzymes, the deuterium label is carried over to its various metabolites.

Researchers can analyze biological matrices such as plasma, urine, or tissue extracts using NMR spectroscopy. researchgate.net In ¹H NMR, the absence of signals at the sites of deuteration can help confirm the structure of metabolites. Concurrently, ²H NMR spectroscopy can be employed to specifically detect signals only from the deuterium-labeled metabolites, which minimizes interference from the complex background of endogenous molecules in biological samples. This dual approach facilitates the unambiguous identification and structural elucidation of novel metabolites.

Given that Tildipirosin is known to rapidly and extensively distribute to the respiratory tract, including lung tissue and bronchial fluid, NMR-based metabolomic analysis of these compartments would be particularly insightful. nih.govnih.gov By tracking the appearance and disappearance of deuterated signals over time, a detailed map of the drug's metabolic fate in its target tissues can be constructed.

Table 1: Comparison of NMR-Active Nuclei Relevant to Metabolomics This interactive table provides key properties of nuclei commonly used in NMR-based metabolomics studies.

Nucleus Spin (I) Natural Abundance (%) Gyromagnetic Ratio (γ)¹ Relative Sensitivity
¹H 1/2 99.98 26.75 1.00
²H (D) 1 0.015 4.11 9.65 x 10⁻³
¹³C 1/2 1.11 6.73 1.59 x 10⁻²

¹ In 10⁷ rad T⁻¹ s⁻¹

In such an experimental setup, Tildipirosin-d10 could serve as a precise internal standard for quantification, or its metabolic fate could be tracked simultaneously with the global metabolic profile. For instance, an NMR analysis of lung tissue extracts after exposure to Tildipirosin could reveal alterations in key metabolic pathways, such as energy metabolism, amino acid metabolism, or lipid metabolism. nih.gov Identifying these changes provides valuable insights into the drug's mechanism of action and its broader physiological impact on the target tissue.

The table below presents a hypothetical scenario illustrating potential metabolite changes in lung tissue following Tildipirosin administration, based on general responses observed in metabolomics studies of xenobiotic exposure. nih.govresearchgate.net

Table 2: Hypothetical Research Findings on Metabolite Changes in Lung Tissue This interactive table illustrates potential changes in endogenous metabolite concentrations in lung tissue as detectable by ¹H NMR-based metabolomics following exposure to a xenobiotic like Tildipirosin.

Metabolite Potential Change Associated Metabolic Pathway Potential Implication
Glucose Decrease Glycolysis, Energy Metabolism Increased energy demand or altered glucose uptake nih.gov
Lactate Increase Anaerobic Glycolysis Shift towards anaerobic respiration, cellular stress
Taurine Decrease Amino Acid Metabolism, Osmoregulation Disruption of cellular antioxidant defenses researchgate.net
Glutathione Decrease Amino Acid Metabolism, Redox Balance Oxidative stress response
Phosphocholine Increase Membrane Lipid Metabolism Alterations in cell membrane turnover or integrity nih.gov
Isoleucine/Valine Increase Amino Acid Metabolism Changes in protein synthesis or degradation pathways nih.gov

These potential applications underscore the utility of Tildipirosin-d10 as a sophisticated tool in research. Its use in NMR-based metabolomics can provide detailed, quantitative information on the drug's metabolic pathways and its functional impact on the biochemical state of target tissues, advancing our understanding of its pharmacological profile. clearsynth.com

Future Research Directions and Unexplored Avenues for Tildipirosin and Its Deuterated Analogues

Elucidation of Further Molecular Interactions and Ribosomal Dynamics

Tildipirosin (B1682375), like other macrolides, functions by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. europa.eu While the primary binding site within the nascent peptide exit tunnel is known, the precise dynamics of this interaction are not fully understood. acs.org Future research should aim to elucidate the subtle yet critical molecular interactions that govern Tildipirosin's efficacy and spectrum of activity.

Key research questions include understanding the conformational changes in the ribosome upon Tildipirosin binding and how these changes affect the translation of different proteins. Molecular dynamics simulations can be employed to model the dynamic nature of the Tildipirosin-ribosome complex, revealing transient interactions that may not be visible in static crystal structures. symeres.comnih.gov Studies have shown that macrolides can bind in a multi-step process, and investigating this for Tildipirosin could reveal how modifications to the ribosomal target, such as methylation at specific nucleotides (e.g., A2058), interfere with the binding process and lead to resistance. acs.org Utilizing deuterated analogues in techniques like neutron scattering could provide unique insights into the solvent structure and dynamics at the binding interface, offering a more complete picture of the interaction.

Advanced Structural Biology Studies of Tildipirosin-Ribosome Complexes

High-resolution structural data is fundamental to understanding drug-target interactions. While computational models of Tildipirosin bound to the E. coli ribosome exist, obtaining high-resolution crystal or cryogenic electron microscopy (cryo-EM) structures of Tildipirosin in complex with ribosomes from target pathogens like Mannheimia haemolytica and Pasteurella multocida would be a significant leap forward. acs.orgnih.gov

Advanced cryo-EM techniques, which have revolutionized the study of large, dynamic complexes like the ribosome, could capture multiple conformational states of the Tildipirosin-bound ribosome. astm.org This would allow for a detailed visualization of how Tildipirosin's unique dual piperidine (B6355638) rings interact with the ribosomal tunnel and how these interactions differ from other veterinary macrolides like tilmicosin (B555) and tulathromycin. acs.org Such studies could explain the observed differences in efficacy and resistance profiles among these related antibiotics. Furthermore, structural studies of ribosomes from resistant strains, containing mutations or modifications, would provide a precise blueprint of the mechanisms of resistance at an atomic level. nih.gov

High-Throughput Screening Methodologies for Resistance Mechanisms

The emergence of antibiotic resistance is a critical threat. While resistance to Tildipirosin in target pathogens has been documented, the full landscape of potential resistance mechanisms is likely not yet known. asm.org High-throughput screening (HTS) methodologies offer a powerful approach to proactively identify novel resistance genes and mutations.

One approach involves creating extensive libraries of bacterial mutants and screening them for decreased susceptibility to Tildipirosin. This can be achieved using techniques like microfluidics and picodroplet technology, which allow for the rapid screening of millions of individual cells. nih.govrsc.org Another powerful tool is high-throughput quantitative polymerase chain reaction (HT-qPCR), which can be used to screen large numbers of environmental or clinical isolates for known macrolide resistance genes, such as erm and mef genes. frontiersin.orgnih.gov This can help in surveillance efforts to monitor the spread of resistance. Functional metagenomics, where DNA from environmental samples is cloned into a susceptible host, can also be used to screen for entirely new resistance determinants that could one day emerge in pathogenic bacteria.

Screening Method Principle Application for Tildipirosin Potential Outcome
Microfluidics/Picodroplets Encapsulation and analysis of single cells in micro-droplets. rsc.orgScreening vast libraries of mutated pathogens against Tildipirosin.Identification of novel resistance mutations and estimation of resistance frequency. rsc.org
HT-qPCR Simultaneous quantification of numerous genes in multiple samples. frontiersin.orgSurveillance of known macrolide resistance genes (ermB, mefA, etc.) in clinical isolates.Early detection and tracking of resistance gene prevalence in target pathogens. nih.gov
Functional Metagenomics Cloning environmental DNA into a host to screen for new functions.Identifying novel genes from non-pathogenic bacteria that confer Tildipirosin resistance.Discovery of previously unknown resistance mechanisms and mobile genetic elements.
ARMS-LAMP Amplification Refractory Mutation System combined with Loop-Mediated Isothermal Amplification for rapid mutation detection. asm.orgRapidly detecting specific point mutations in the 23S rRNA gene known to cause resistance.Development of rapid diagnostic tools for clinical use to guide treatment decisions. asm.org

Development of Novel Analytical Techniques Utilizing Deuterated Standards

Tildipirosin-d10 is an ideal internal standard for mass spectrometry-based quantification due to its chemical similarity to the parent compound and distinct mass. clearsynth.com Future research can leverage this stable isotope-labeled standard to develop more sensitive, accurate, and robust analytical methods.

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis. Developing and validating IDMS methods using Tildipirosin-d10 for various biological matrices (plasma, tissue, milk) and environmental samples (water, soil) would provide highly accurate data for pharmacokinetic, residue, and environmental monitoring studies. clearsynth.comnih.gov Deuterated standards are crucial for correcting matrix effects, which can be a significant source of error in complex samples. clearsynth.comwisdomlib.org Furthermore, Tildipirosin-d10 can be used in metabolomic studies to trace the metabolic fate of Tildipirosin in vivo, helping to identify and quantify metabolites with greater confidence. moravek.com The stability and known isotopic composition of Tildipirosin-d10 also make it an invaluable tool for validating new analytical platforms and ensuring inter-laboratory consistency. clearsynth.com

Analytical Technique Role of Tildipirosin-d10 Advantage
LC-MS/MS Internal StandardCorrects for matrix effects and variations during sample preparation and injection. wisdomlib.org
Isotope Dilution Mass Spectrometry (IDMS) Calibrant and SpikeProvides the most accurate quantification possible by minimizing measurement uncertainty.
Metabolite Identification Tracer/StandardHelps to distinguish drug metabolites from endogenous background noise in mass spectra.
Method Validation Reference MaterialEnsures the robustness, reliability, and transferability of newly developed analytical methods. clearsynth.com

Computational Modeling and In Silico Studies of Tildipirosin Interactions

Computational approaches are indispensable in modern drug research, offering insights that can guide and refine experimental work. In silico studies of Tildipirosin can explore its interactions with the ribosome on a scale and resolution that is difficult to achieve experimentally.

Molecular docking simulations can be used to predict the binding poses of Tildipirosin and its analogues in the ribosomal tunnel of various bacterial species, helping to rationalize its spectrum of activity. nih.gov More advanced molecular dynamics (MD) simulations can model the behavior of the Tildipirosin-ribosome complex over time, revealing the key interactions that stabilize the drug in its binding pocket and the dynamic response of the ribosome. rsc.org These simulations can also be used to study the impact of resistance mutations on drug binding affinity, providing a quantitative measure of their effect. Furthermore, machine learning models, trained on large datasets of chemical structures and biological activities, could be developed to predict the efficacy of novel Tildipirosin derivatives or to identify chemical features that are crucial for overcoming resistance. nih.gov

Exploration of Tildipirosin-d10 in Environmental Fate and Persistence Studies (non-clinical)

The environmental fate of veterinary antibiotics is an area of growing concern. Macrolides can be incompletely eliminated in wastewater treatment plants and can persist in the aquatic environment. acs.orgunifr.chresearchgate.net Understanding the persistence, degradation, and transport of Tildipirosin in the environment is essential for a complete risk assessment.

Tildipirosin-d10 is an excellent tool for such non-clinical studies. By "spiking" environmental microcosms (e.g., soil, water, sediment samples) with a known amount of Tildipirosin-d10, researchers can accurately trace its fate over time without interference from other compounds. nih.govalfa-chemistry.com This stable isotope probing (SIP) approach allows for the precise measurement of degradation rates and the identification of degradation products via mass spectrometry. nih.gov It can help determine whether the primary degradation pathways are biotic (biodegradation) or abiotic (e.g., hydrolysis, photolysis). nih.gov Using deuterated standards enables highly sensitive detection limits, which is crucial for monitoring low concentrations of the compound and its metabolites in environmental compartments. astm.orgnih.gov This research would provide critical data for developing more accurate environmental risk models for Tildipirosin and other macrolide antibiotics. nih.gov

Q & A

Q. How can researchers validate the synthesis and purity of Tildipirosin-d10 (90%) for use as a stable isotope-labeled internal standard?

Methodological Answer :

  • Synthesis Validation : Confirm the deuterium incorporation ratio (≥90%) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For example, compare the molecular ion peaks of Tildipirosin-d10 and non-deuterated Tildipirosin to verify isotopic enrichment .
  • Purity Assessment : Perform reversed-phase liquid chromatography (LC) with UV detection (e.g., 254 nm) and calculate purity via area normalization. Cross-validate with orthogonal methods like thin-layer chromatography (TLC) to detect impurities (e.g., unreacted precursors) .

Q. What analytical techniques are recommended for quantifying Tildipirosin-d10 in complex biological matrices?

Methodological Answer :

  • Use LC-MS/MS with deuterated internal standards to minimize matrix effects. Optimize parameters:
    • Chromatography : C18 column, gradient elution with acetonitrile/0.1% formic acid.
    • Mass Spectrometry : Multiple reaction monitoring (MRM) transitions for Tildipirosin-d10 (e.g., m/z 744.08 → 576.05) and non-deuterated analogs to distinguish isotopic peaks .
  • Validate sensitivity (limit of quantification ≤1 ng/mL) and selectivity against endogenous compounds using blank matrix samples .

Advanced Research Questions

Q. How should researchers design experiments to investigate the environmental persistence of Tildipirosin-d10 in aquatic systems, given its high toxicity to aquatic organisms?

Methodological Answer :

  • Experimental Design :
    • Exposure Setup : Use OECD Test Guideline 211 (Daphnia magna reproduction test) with Tildipirosin-d10 concentrations spanning 0.1–10 mg/L. Monitor mortality, reproduction, and bioaccumulation over 21 days .
    • Controls : Include solvent controls and non-deuterated Tildipirosin to differentiate isotopic effects.
  • Data Analysis : Calculate LC50/EC50 values and apply hierarchical Bayesian models to account for variability in toxicity thresholds across replicates .

Q. What strategies can resolve contradictions in physicochemical data (e.g., solubility, stability) for Tildipirosin-d10 across different studies?

Methodological Answer :

  • Data Harmonization :
    • Standardized Protocols : Follow OECD guidelines for solubility testing (e.g., shake-flask method at 25°C) and stability studies (e.g., forced degradation under acidic/alkaline conditions) .
    • Meta-Analysis : Use Cochran’s Q test to assess heterogeneity in reported values. If significant (p < 0.05), apply random-effects models to derive consensus estimates .

Q. How can researchers optimize the use of Tildipirosin-d10 in pharmacokinetic studies to account for deuterium isotope effects (DIEs)?

Methodological Answer :

  • Isotope Effect Mitigation :
    • In Vitro Studies : Compare metabolic stability (e.g., liver microsomes) of Tildipirosin-d10 vs. non-deuterated forms. A >10% difference in clearance indicates significant DIEs .
    • In Vivo Adjustments : Apply allometric scaling to correct for DIEs in interspecies extrapolation (e.g., rat-to-human) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Tildipirosin-d10 toxicity studies with small sample sizes?

Methodological Answer :

  • Non-Parametric Methods : Use Bootstrap resampling (1,000 iterations) to estimate confidence intervals for LC50/EC50 values when n < 10 .
  • Model Selection : Compare log-logistic vs. probit models using Akaike’s Information Criterion (AIC). A ΔAIC >2 indicates a superior fit .

Methodological Frameworks

How can the PICO framework be adapted to formulate research questions on Tildipirosin-d10’s mechanism of action?

Methodological Answer :

  • PICO Elements :
    • Population : Bacterial strains (e.g., Pasteurella multocida).
    • Intervention : Tildipirosin-d10 at sub-MIC concentrations.
    • Comparison : Non-deuterated Tildipirosin.
    • Outcome : Ribosomal binding affinity (e.g., measured via surface plasmon resonance) .

Q. What criteria should guide the selection of reference materials for Tildipirosin-d10 in regulatory toxicology studies?

Methodological Answer :

  • FINER Criteria :
    • Feasible : Use materials with certified purity (≥95%) and stability data (e.g., -20°C storage).
    • Novel : Prioritize reference standards with isotopic certification (e.g., NIST-traceable) .
    • Ethical : Avoid materials tested in non-GLP (Good Laboratory Practice) studies .

Data Presentation and Reproducibility

Q. How should researchers present conflicting ecotoxicity data for Tildipirosin-d10 in peer-reviewed manuscripts?

Methodological Answer :

  • Transparent Reporting :
    • Tables : Include columns for study design (e.g., test organism, exposure duration), raw data, and statistical methods. Highlight outliers with footnotes .
    • Figures : Use forest plots to visualize effect size variability across studies. Annotate with reasons for discrepancies (e.g., differences in water hardness affecting toxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.